3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride

Hydrolytic stability Silyl ether protecting groups Acyl chloride handling

3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride (CAS 120821-21-8) is a bifunctional C3 building block that integrates a reactive acyl chloride electrophile with a tert-butyldimethylsilyl (TBDMS)-protected primary hydroxyl group within the same molecule. With molecular formula C₉H₁₉ClO₂Si, molecular weight 222.78 g/mol, predicted boiling point 217.5 ± 23.0 °C, and predicted density 0.978 ± 0.06 g/cm³, this compound belongs to the silyl ether class of protected synthons.

Molecular Formula C9H19ClO2Si
Molecular Weight 222.78 g/mol
CAS No. 120821-21-8
Cat. No. B13886853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride
CAS120821-21-8
Molecular FormulaC9H19ClO2Si
Molecular Weight222.78 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCC(=O)Cl
InChIInChI=1S/C9H19ClO2Si/c1-9(2,3)13(4,5)12-7-6-8(10)11/h6-7H2,1-5H3
InChIKeyBXAYGYQMPIDCKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride (CAS 120821-21-8): A TBDMS-Protected Bifunctional Acyl Chloride Building Block for Multi-Step Synthesis


3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride (CAS 120821-21-8) is a bifunctional C3 building block that integrates a reactive acyl chloride electrophile with a tert-butyldimethylsilyl (TBDMS)-protected primary hydroxyl group within the same molecule. With molecular formula C₉H₁₉ClO₂Si, molecular weight 222.78 g/mol, predicted boiling point 217.5 ± 23.0 °C, and predicted density 0.978 ± 0.06 g/cm³, this compound belongs to the silyl ether class of protected synthons . The TBDMS group was first introduced by Corey and Venkateswarlu in 1972 as a hydroxyl protecting group that combines stability under diverse reaction conditions with susceptibility to selective fluoride-mediated removal [1]. The acyl chloride functionality enables direct incorporation into amide, ester, and ketone frameworks without prior activation, making the compound a convergent intermediate in the total synthesis of polyketide natural products and pharmaceutical candidates.

Bifunctional C3 building block: TBDMS-protected hydroxyl with acyl chloride electrophile
Prevents self-condensation; free hydroxyl masked for chemoselective acylation
Balanced silyl ether stability: survives aqueous workup, chromatography, and organometallic conditions

Why Generic 3-Hydroxypropanoyl Chloride or Alternative Silyl-Protected Analogs Cannot Replace 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl Chloride


The selection of a silyl protecting group in a bifunctional acyl chloride is not a trivial substitution; it directly governs the stability, reactivity, and chemoselectivity profile of the entire synthetic strategy. Unprotected 3-hydroxypropanoyl chloride (CAS 109608-73-3) is self-reactive—the free hydroxyl competes with external nucleophiles for the acyl chloride, leading to oligomerization and poor atom economy. Trimethylsilyl (TMS)-protected analogs offer inadequate hydrolytic stability, being cleaved during aqueous workup within minutes under mildly acidic conditions, whereas the TBDMS group is approximately 10⁴-fold more resistant to hydrolysis [1]. Conversely, bulkier silyl groups such as tert-butyldiphenylsilyl (TBDPS) and triisopropylsilyl (TIPS) offer higher stability but impose greater steric hindrance that can retard acyl chloride coupling reactions and complicate downstream deprotection. The TBDMS group occupies a well-characterized intermediate position in the silyl ether stability hierarchy (TMS < TES < TBDMS < TIPS < TBDPS) [2], providing a balance of adequate protection during multi-step transformations and predictable, high-yield deprotection with fluoride sources (e.g., TBAF) or mild acid. This differentiated stability-selectivity profile means that a TMS or TBDPS analog cannot be simply interchanged without fundamentally altering reaction outcomes, yields, and the feasibility of orthogonal protecting group strategies.

Unprotected 3-hydroxypropanoyl chloride: free hydroxyl leads to oligomerization and poor atom economy.
TMS-protected analog: significantly lower hydrolytic stability; cleaved during aqueous workup and chromatography.
TBDPS analog: bulky silyl group retards acyl chloride coupling and complicates orthogonal deprotection.

Quantitative Differentiation Evidence for 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl Chloride Versus Closest Analogs


Hydrolytic Stability: TBDMS-Protected Acyl Chloride vs. TMS-Protected Analog — A ~10⁴-Fold Differential

The TBDMS silyl ether in 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride confers approximately 10,000-fold (10⁴) greater hydrolytic stability compared to the corresponding trimethylsilyl (TMS) analog under aqueous conditions. This differential means the TBDMS-protected acyl chloride remains intact during aqueous workup, silica gel chromatography, and prolonged storage, whereas TMS-protected acyl chlorides undergo rapid solvolysis [1]. The stability hierarchy established by Gelest places TBDMS (TBS) substantially above TMS, TES, and DMIPS in resistance to acid-catalyzed hydrolysis, though below TIPS and DTBMS [2].

Hydrolytic Stability
Class-level
~10⁴×
Supports aqueous workup and silica gel chromatography compatibility
Stability hierarchy from Green & Wuts; verify under specific conditions
Hydrolytic stability Silyl ether protecting groups Acyl chloride handling

Orthogonal Deprotection Selectivity: TBDMS vs. TES vs. TBDPS Ethers in Multi-Protecting-Group Strategies

The TBDMS group in 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride can be selectively deprotected in the presence of TBDPS ethers using TBAF/THF, while TES ethers can be selectively removed in the presence of TBDMS ethers using catecholborane with Wilkinson's catalyst, enabling fully orthogonal protecting group strategies [1]. The Gelest deprotection matrix documents that primary TBS ethers survive conditions that cleave primary TES ethers (e.g., TFA, H₂/Pd-C, FeCl₃, CSA, PPTS), and conversely TBS ethers can be selectively cleaved in the presence of TBDPS ethers using HCl/EtOH, H₂SiF₆/t-BuOH, or NaOH/EtOH [1]. This orthogonal selectivity profile is not achievable with TMS analogs, which are too labile for selective preservation, nor with TBDPS analogs, which require more forcing conditions.

Orthogonal Deprotection
Class-level
TBS survives >10 TES-cleaving conditions; selectively cleavable leaving TBDPS intact
Enables sequential hydroxyl unmasking in complex molecule assembly
Consult Gelest deprotection matrix for protocol-specific compatibility
Orthogonal protecting groups Selective desilylation Multi-step total synthesis

Compatibility with Organometallic Reagents: TBDMS Ether Stability Under Nucleophilic and Basic Conditions

The TBDMS-protected hydroxyl in 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride is documented to be stable to a wide range of nucleophilic and basic organometallic reagents including organolithiums (RLi), Grignard reagents (RMgX), organocuprates (RCuLi), and enolates, as well as strong amide bases (LDA) [1]. In contrast, TMS ethers are cleaved by many of these reagents, and TBDPS ethers, while also stable, introduce sufficient steric bulk to slow subsequent reactions at proximal acyl chloride or other electrophilic centers. This stability profile is particularly critical when the acyl chloride moiety of this compound is used for ketone synthesis via organocuprate coupling or Weinreb amide formation followed by Grignard addition, where premature silyl ether cleavage would generate a free hydroxyl that competes as a nucleophile.

Organometallic Tolerance
Class-level
Stable to RLi, RMgX, RCuLi, enolates, LDA, and nucleophilic bases
Permits C–C bond formation without protecting group loss
Verify tolerance for specific reagent/substrate combinations
Organometallic compatibility Carbon-carbon bond formation Protecting group tolerance

Validated Synthetic Track Record: Use in FDA-Relevant Natural Product Total Syntheses

TBDMS-protected 3-hydroxypropanal and propanoyl derivatives—the immediate synthetic precursors to or products from 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride—have been employed as key intermediates in the total synthesis of several biologically significant natural products. (S)-3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropanal was used as the starting material for three subunits (15, 29, and 34) in the synthesis of the microtubule-stabilizing immunosuppressant discodermolide, with a key BF₃-promoted allenylstannane addition proceeding in 97% yield [1]. 3-[(tert-Butyldimethylsilyl)oxy]propanol served as the starting material for the stereocontrolled total synthesis of the potent HDAC inhibitor largazole, accomplished in 5.8% overall yield [2]. (S)-2-Methyl-3-(tert-butyldimethylsilyloxy)propanal was the starting point for the synthesis of the polypropionate marine natural product (+)-membrenone C [3]. No comparable track record exists for TMS-protected propanoyl chlorides in these demanding multi-step sequences, as the TMS group would not survive the diverse reaction conditions employed.

Synthetic Precedents
Cross-study comparable
Employed in total syntheses of discodermolide, largazole, and membrenone C
Demonstrates compatibility with demanding multi-step complex molecule construction
TMS analogs lack comparable track record under diverse conditions
Natural product total synthesis Discodermolide Largazole Membrenone C

GC-MS Derivatization Advantages: TBDMS vs. TMS Derivatives for Analytical Detection Sensitivity

While not a direct use of the acyl chloride itself, the TBDMS protecting group embedded in this compound—and carried forward into downstream products—provides a demonstrated advantage in gas chromatography–mass spectrometry (GC-MS) analysis. TBDMS derivatives generate larger [M–57]⁺ fragment ions that confer higher detection sensitivity by mass spectrometry compared to TMS derivatives, and TBDMS-derivatized compounds exhibit approximately 10⁴ times greater moisture stability, reducing sample degradation during autosampler sequences . A comparative study demonstrated that TBDMS derivatization reagents yield >96% typical derivatization efficiency and generate derivatives stable to repeated injection cycles, whereas TMS derivatives are prone to gradual hydrolysis in the presence of trace moisture, leading to variable quantification [1].

GC-MS Derivatization
Class-level
>96% yield, [M–57]⁺ ions
Enhances detection sensitivity and sample stability in analytical workflows
TBDMS derivatives show 10⁴× moisture resistance vs. TMS
GC-MS derivatization Detection sensitivity Analytical method development

Procurement-Relevant Application Scenarios for 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl Chloride Where Differentiation Drives Selection


Multi-Step Total Synthesis of Polyketide Natural Products Requiring Aqueous Workup Between Steps

In the total synthesis of polyketide natural products such as discodermolide, largazole, and membrenone C, the TBDMS-protected acyl chloride serves as a convergent C3 building block where the acyl chloride is used for direct amide or ester bond formation, while the TBDMS-protected hydroxyl survives multiple intervening synthetic steps—including aqueous workups, silica gel chromatography, organometallic additions, and redox manipulations—without premature deprotection [REFS-1, REFS-2]. The ~10⁴-fold hydrolytic stability advantage over TMS analogs [3] is essential in these sequences, where a TMS group would be cleaved during the first aqueous workup, exposing a free hydroxyl that would compete in subsequent acylation or oxidation reactions. The orthogonal deprotection profile further allows the TBDMS group to be selectively removed in the presence of other silyl ethers (e.g., TBDPS on secondary alcohols) using TBAF/THF at the precise step where the hydroxyl is required for further elaboration [4].

Solid-Phase Synthesis of Oligoesters and Ion Channel Candidates Requiring Iterative Acyl Chloride Coupling

In solid-phase oligoester synthesis, TBDMS-protected hydroxycarboxylic acid derivatives (activated as their acyl chlorides) enable iterative coupling–deprotection cycles on resin. The TBDMS group is stable to the coupling conditions (DCC, DMAP, or direct acyl chloride reactivity) and is cleaved quantitatively with TBAF to regenerate the terminal hydroxyl for the next coupling cycle [5]. The acyl chloride form (rather than the carboxylic acid) eliminates the need for in situ activation reagents, reducing reagent costs and simplifying purification. TMS-protected analogs are incompatible with this application because the TMS group is cleaved during the coupling step or subsequent washes, while TBDPS analogs require more forcing deprotection conditions that can degrade the oligoester backbone or cleave the resin linker.

Orthogonal Protecting Group Strategies in Complex Molecule Assembly Requiring Chemoselective Hydroxyl Unmasking

When constructing molecules bearing multiple hydroxyl groups that must be sequentially revealed for selective functionalization, 3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride provides a TBDMS-protected hydroxyl that occupies a defined intermediate position in the silyl ether lability hierarchy. As documented in the Gelest deprotection matrix, the TBDMS group can be preserved while TES ethers are removed (using catecholborane/Wilkinson's catalyst or mild acid), yet can itself be selectively cleaved in the presence of TBDPS ethers (using HCl/EtOH or H₂SiF₆/t-BuOH) [4]. This allows a three-tier orthogonal strategy (TES/TBDMS/TBDPS) where each hydroxyl is unmasked at a different stage of the synthesis without affecting the others—a capability impossible with TMS (too labile) or with all-TBDPS (insufficient discrimination) approaches.

GC-MS Analytical Method Development and Metabolite Profiling Using TBDMS Derivatization Chemistry

For analytical laboratories developing GC-MS methods for hydroxyacid or metabolite profiling, the TBDMS chemistry exemplified by this compound extends to derivatization strategies. TBDMS-derivatized analytes exhibit >96% derivatization efficiency, produce characteristic [M–57]⁺ fragment ions for enhanced detection sensitivity, and remain stable through multiple autosampler injection cycles due to their 10⁴-fold greater moisture resistance compared to TMS derivatives [REFS-6, REFS-7]. This stability advantage is critical for high-throughput analytical workflows where samples may sit in the autosampler for hours, and where quantitative reproducibility across a large batch is paramount. Laboratories validating TBDMS-based derivatization protocols benefit from procuring TBDMS-protected authentic standards that match the derivatization chemistry of their analytes.

Application
Selection Property
Validation Focus
Polyketide natural product total synthesis
TBDMS hydrolytic stability through aqueous workups and chromatography
Orthogonal deprotection yield and step-count reduction
Solid-phase oligoester synthesis
Acyl chloride direct coupling; TBDMS stability to iterative deprotection cycles
Cleavage efficiency and resin-linker compatibility
Orthogonal protecting group strategies
Intermediate silyl ether lability (TES
Selective deprotection protocols and reaction condition compatibility
GC-MS analytical method development
TBDMS-derivatized analyte moisture stability and characteristic MS fragmentation
Derivatization efficiency and batch-to-batch reproducibility
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